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Compound of Interest

Compound Name:
(4-(3-Methoxypropoxy)-3-

methylpyridin-2-yl)methanol

Cat. No.: B104962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates involved in

the synthesis of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-

related gastrointestinal disorders. This document details the chemical structures,

physicochemical properties, and detailed experimental protocols for the synthesis of these

intermediates, serving as a vital resource for researchers, chemists, and professionals in the

field of pharmaceutical development.

Introduction to Rabeprazole Synthesis
The synthesis of Rabeprazole is a multi-step process that involves the formation of several key

intermediates. The general synthetic strategy involves the coupling of a substituted pyridine

moiety with a benzimidazole group, followed by oxidation to form the final sulfoxide drug

substance. Understanding the structure, properties, and synthesis of each intermediate is

crucial for process optimization, impurity profiling, and ensuring the quality of the final active

pharmaceutical ingredient (API).

Key Intermediates in Rabeprazole Synthesis
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The following sections detail the primary intermediates in the common synthetic pathways of

Rabeprazole.

2,3-Dimethyl-4-nitropyridine-N-oxide
This intermediate is a foundational component in the synthesis, formed by the nitration of 2,3-

dimethylpyridine-N-oxide.

Table 1: Physicochemical Properties of 2,3-Dimethyl-4-nitropyridine-N-oxide

Property Value

CAS Number 37699-43-7

Molecular Formula C₇H₈N₂O₃

Molecular Weight 168.15 g/mol

Appearance Yellow to pale yellow crystalline powder

Melting Point 90-96 °C

Solubility Soluble in Methanol

Spectral Data
IR, Raman, and GC-MS data are available in

public databases such as PubChem.[1]

4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide
This intermediate is formed by the nucleophilic substitution of the nitro group in 2,3-dimethyl-4-

nitropyridine-N-oxide with 3-methoxypropanol.

Table 2: Physicochemical Properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide
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Property Value

CAS Number 117977-18-1

Molecular Formula C₁₁H₁₇NO₃

Molecular Weight 211.26 g/mol

Appearance Brown or yellow solid

Boiling Point 387.4±37.0 °C (Predicted)

Density 1.05±0.1 g/cm³ (Predicted)

Storage 2-8°C

[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol
and its Hydrochloride Salt
This alcohol intermediate is a precursor to the reactive chloromethyl derivative.

Table 3: Physicochemical Properties of [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol

and its Hydrochloride

Property
[4-(3-Methoxypropoxy)-3-
methylpyridin-2-
yl]methanol

[4-(3-Methoxypropoxy)-3-
methylpyridin-2-
yl]methanol Hydrochloride

CAS Number 118175-10-3 675198-19-3

Molecular Formula C₁₁H₁₇NO₃ C₁₁H₁₈ClNO₃

Molecular Weight 211.26 g/mol 247.72 g/mol

Appearance - Off-White to Pale Yellow Solid

Melting Point - 127-129 °C

Solubility -
Chloroform (Slightly), Methanol

(Slightly)
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2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine
Hydrochloride
This chlorinated intermediate is key for the subsequent coupling reaction with 2-

mercaptobenzimidazole.

Table 4: Physicochemical Properties of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine

Hydrochloride

Property Value

CAS Number 153259-31-5

Molecular Formula C₁₁H₁₇Cl₂NO₂

Molecular Weight 266.16 g/mol

Appearance Light yellow to off-white powder

Melting Point 113-115 °C

Boiling Point 360 °C at 760 mmHg

Flash Point 171.5 °C

Solubility Chloroform (Slightly), Methanol (Slightly)

Storage Inert atmosphere, 2-8°C

2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-
yl]methylthio}-1H-benzimidazole (Rabeprazole
Thioether)
This is the penultimate intermediate before the final oxidation to Rabeprazole.

Table 5: Physicochemical Properties of 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-

yl]methylthio}-1H-benzimidazole
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Property Value

CAS Number 117977-21-6

Molecular Formula C₁₈H₂₁N₃O₂S

Molecular Weight 343.44 g/mol

Appearance Off-White Crystalline Powder

Mass Spectrometry
MS (ESI, positive ion mode): m/z=344 (M+H⁺),

m/z=366 (M+Na⁺)[2]

Experimental Protocols
Detailed methodologies for the synthesis of key rabeprazole intermediates are provided below.

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
This protocol describes the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate

and sulfuric acid.

Materials: 2,3-dimethylpyridine-N-oxide, concentrated sulfuric acid (98%), potassium nitrate.

Procedure:

Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid.

Cool the mixture to a temperature between -10 °C and -5 °C.

Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated

sulfuric acid.

Slowly add the potassium nitrate solution dropwise to the 2,3-dimethylpyridine-N-oxide

solution, maintaining the temperature between -10 °C and -5 °C.

After the addition is complete, heat the reaction mixture to 85-90 °C and maintain for 10

hours.
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Monitor the reaction completion using a suitable chromatographic technique (e.g., TLC or

HPLC).

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture

of ice and sodium carbonate for neutralization.

Extract the product with dichloromethane.

Dry the organic phase and evaporate the solvent to obtain the crude product.

Recrystallize the crude product from ethanol/n-pentane to yield 2,3-dimethyl-4-

nitropyridine-N-oxide.

Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-
methylpyridine
This procedure details the chlorination of the corresponding hydroxymethyl intermediate.

Materials: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, dichloromethane,

thionyl chloride.

Procedure:

Dissolve 5.0 g (23.7 mmol) of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in

40 ml of dichloromethane.

Add 4.23 g (35.6 mmol) of thionyl chloride dropwise, ensuring the temperature does not

exceed 25 °C.[3]

Stir the reaction mixture at room temperature.

Monitor the disappearance of the starting material by TLC.

Once the reaction is complete, concentrate the solution under reduced pressure to obtain

2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[3]
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Synthesis of 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-
2-yl]methylthio}-1H-benzimidazole (Rabeprazole
Thioether)
This protocol outlines the condensation reaction to form the thioether intermediate.

Materials: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-

2-thiol, triphenylphosphine, diethyl azodicarboxylate, tetrahydrofuran, methanol.

Procedure:

In a 2L three-necked flask, dissolve 100 g (473.35 mmol) of 2-hydroxymethyl-4-(3-

methoxypropoxy)-3-methylpyridine in 1 L of tetrahydrofuran.[4]

Add 71.10 g (473.35 mmol) of 1H-benzo[d]imidazole-2-thiol and 136.58 g (520.69 mmol)

of triphenylphosphine to the solution.[4]

Cool the reaction mixture to 0 °C with stirring.

Slowly add 90.678 g (520.69 mmol) of diethyl azodicarboxylate dropwise.[4]

Maintain the reaction at this temperature for 5 to 10 hours, monitoring the progress by

TLC.[4]

After completion, evaporate the tetrahydrofuran to dryness using a rotary evaporator.[4]

Purify the crude product by recrystallization from methanol to yield the target thioether.[4]

Visualizing the Synthesis and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic

pathway of Rabeprazole and a typical experimental workflow.

Rabeprazole Synthetic Pathway
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2,3-Dimethylpyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide

Nitration
(HNO3/H2SO4) 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

Etherification
(3-Methoxypropanol) [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanolRearrangement & Hydrolysis 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine

Chlorination
(SOCl2)

2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole
(Rabeprazole Thioether)

Condensation

Rabeprazole

Oxidation
(m-CPBA)

2-Mercaptobenzimidazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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